

An In-depth Technical Guide to the Chemical Structure of Isopentylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isopentylbenzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

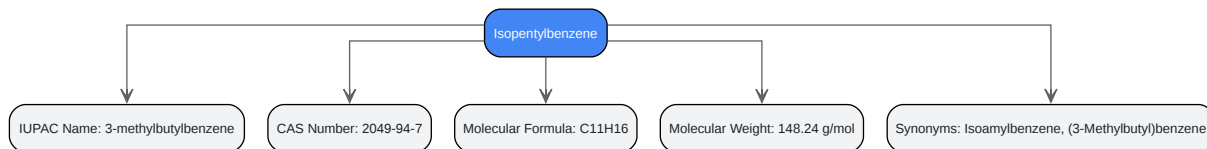
Isopentylbenzene, also known by its IUPAC name 3-methylbutylbenzene, is an aromatic hydrocarbon with the chemical formula $C_{11}H_{16}$.^[1] It consists of a benzene ring substituted with an isopentyl group. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **isopentylbenzene**, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

The core structure of **isopentylbenzene** features a monosubstituted benzene ring. The substituent is a branched five-carbon alkyl chain, the isopentyl group (or isoamyl group).

Key Identifiers

A logical diagram of the key chemical identifiers for **isopentylbenzene** is presented below.



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Caption: Key identifiers for **isopentylbenzene**.

Physicochemical Properties

A summary of the key physicochemical properties of **isopentylbenzene** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆	[1]
Molecular Weight	148.24 g/mol	[1]
CAS Number	2049-94-7	
IUPAC Name	3-methylbutylbenzene	
Density	0.854 g/mL at 20 °C	
Boiling Point	197 °C	
Appearance	Colorless liquid	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **isopentylbenzene**.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (^1H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30 - 7.15	m	5H	Aromatic protons (C_6H_5)
~2.60	t	2H	$-\text{CH}_2-$ attached to benzene ring
~1.60	m	2H	$-\text{CH}_2-$ adjacent to the isopropyl group
~1.50	m	1H	$-\text{CH}-$ of the isopropyl group
~0.95	d	6H	$-\text{CH}_3$ of the isopropyl group

^{13}C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~142.5	C1 (quaternary aromatic carbon)
~128.4	C3/C5 (aromatic CH)
~128.2	C2/C6 (aromatic CH)
~125.6	C4 (aromatic CH)
~38.5	-CH ₂ - attached to benzene ring
~35.5	-CH ₂ - adjacent to the isopropyl group
~29.0	-CH- of the isopropyl group
~22.5	-CH ₃ of the isopropyl group

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of **isopentylbenzene** typically shows a molecular ion peak (M^+) at m/z 148. Common fragmentation patterns include the loss of alkyl fragments. The base peak is often observed at m/z 91, corresponding to the stable tropylium ion ($C_7H_7^+$), formed by benzylic cleavage and rearrangement. Another significant fragment is observed at m/z 105, resulting from the loss of a propyl radical.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Strong	Aliphatic C-H stretch
1600, 1495, 1450	Medium-Weak	Aromatic C=C skeletal vibrations
745, 695	Strong	C-H out-of-plane bending for monosubstituted benzene

Synthesis of Isopentylbenzene

Isopentylbenzene is commonly synthesized via the Friedel-Crafts alkylation of benzene with an isopentyl halide (e.g., isopentyl chloride or bromide) or isoamyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a strong protic acid like sulfuric acid (H₂SO₄).^{[2][3][4]}

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

Materials:

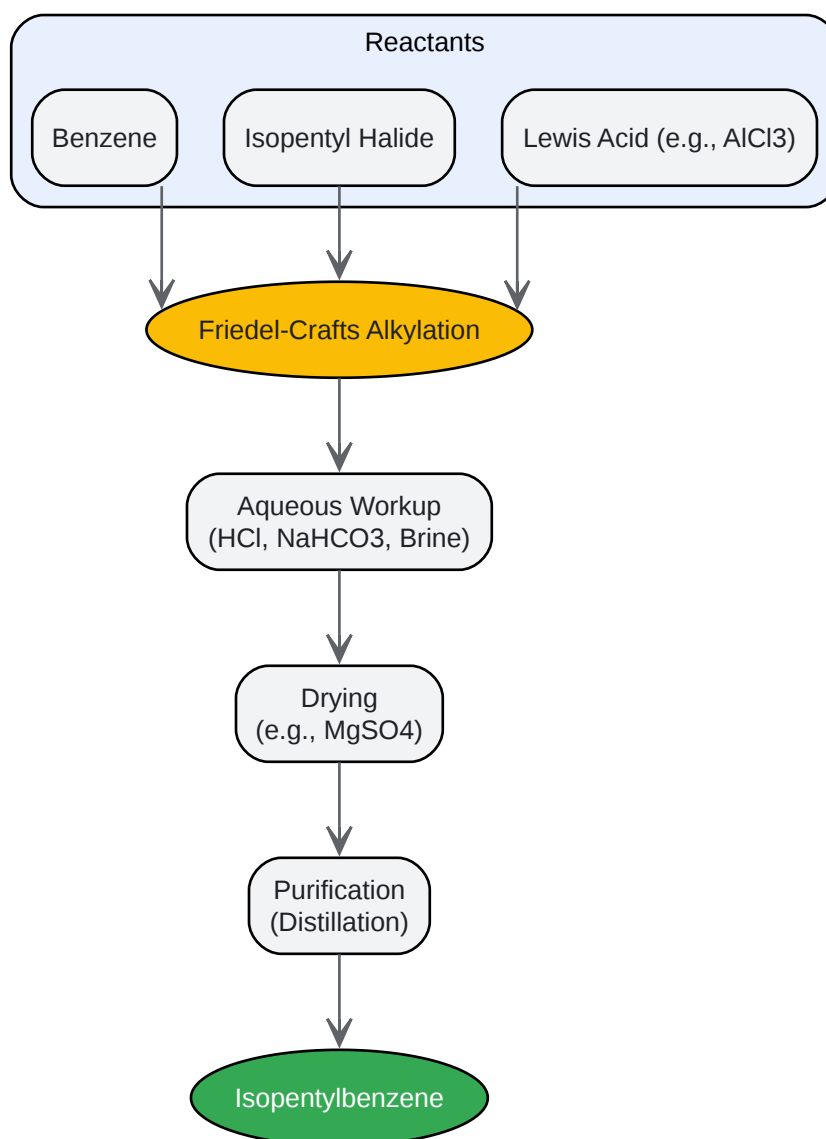
- Benzene (anhydrous)
- Isopentyl chloride (or isoamyl alcohol)
- Anhydrous aluminum chloride (AlCl₃)
- Dry diethyl ether
- 10% Hydrochloric acid (aq)
- Saturated sodium bicarbonate solution (aq)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.
- In a fume hood, add anhydrous aluminum chloride to the flask.
- Add anhydrous benzene to the flask and cool the mixture in an ice bath.
- Slowly add isopentyl chloride (or a mixture of isoamyl alcohol and concentrated hydrochloric acid to generate the chloride in situ) from the dropping funnel to the stirred benzene- AlCl_3 mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
- Slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 10% hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the solvent (benzene and any remaining diethyl ether) by rotary evaporation.
- Purify the crude **isopentylbenzene** by fractional distillation under atmospheric or reduced pressure.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **isopentylbenzene** via Friedel-Crafts alkylation.



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Caption: Synthesis workflow for **isopentylbenzene**.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of **isopentylbenzene**. The presented data and protocols are intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical sciences. The clear presentation of quantitative data and detailed methodologies aims to facilitate a deeper understanding and practical application of this compound in a laboratory setting.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Isopentylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585253#exploring-the-chemical-structure-of-isopentylbenzene]

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